N,N'-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide
Overview
Description
N,N’-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide is a synthetic organic compound characterized by the presence of two methoxyphenyl groups attached to a nonanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide typically involves the condensation reaction between 3-methoxybenzaldehyde and nonanediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction will produce amines and aldehydes.
Scientific Research Applications
N,N’-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide involves its interaction with specific molecular targets. The Schiff base structure allows it to form stable complexes with metal ions, which can then participate in catalytic or biological processes. The methoxyphenyl groups may also contribute to its biological activity by interacting with cellular components and pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]nonanediamide: Similar structure but with a different position of the methoxy group.
N,N’-bis[(E)-(3-hydroxyphenyl)methylideneamino]nonanediamide: Hydroxy group instead of methoxy.
N,N’-bis[(E)-(3-chlorophenyl)methylideneamino]nonanediamide: Chlorine substituent instead of methoxy.
Uniqueness
N,N’-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide is unique due to the presence of the methoxy group at the 3-position, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
N,N'-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-32-22-12-8-10-20(16-22)18-26-28-24(30)14-6-4-3-5-7-15-25(31)29-27-19-21-11-9-13-23(17-21)33-2/h8-13,16-19H,3-7,14-15H2,1-2H3,(H,28,30)(H,29,31)/b26-18+,27-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEHJNBFDZVDBE-BFNWXZRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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